2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 954092-27-4
Cat. No.: VC6769385
Molecular Formula: C22H24N2O4S2
Molecular Weight: 444.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954092-27-4 |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 444.56 |
| IUPAC Name | 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H24N2O4S2/c1-14-5-6-20(28-4)19(7-14)24-21(25)10-16-13-30-22(23-16)29-12-15-8-17(26-2)11-18(9-15)27-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) |
| Standard InChI Key | NHVKTSMAXKLGAB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Introduction
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a thiazole core, a dimethoxybenzyl group, and an acetamide moiety, suggesting potential biological activity. This article explores its synthesis, structural features, and potential pharmacological applications.
Molecular Formula:
CHNOS
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions that integrate the thiazole ring with the dimethoxybenzyl group and acetamide functionality. Below is a generalized synthetic route:
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Formation of the Thiazole Core:
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React thiourea with an appropriate α-haloketone under reflux conditions to form the thiazole ring.
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Introduction of the Dimethoxybenzyl Group:
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Use nucleophilic substitution to attach the 3,5-dimethoxybenzyl moiety onto the thiazole sulfur atom.
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Acetamide Functionalization:
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Couple the intermediate with a methoxy-substituted aniline derivative using acetic acid derivatives (e.g., acetyl chloride).
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Potential Biological Applications
Compounds containing thiazole and benzyl groups have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound suggest similar applications:
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Antimicrobial Activity:
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The thiazole ring is known to interact with bacterial enzymes or DNA, potentially inhibiting microbial growth.
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Anticancer Potential:
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Aromatic substituents like the dimethoxybenzyl group may enhance binding to cancer cell receptors or enzymes.
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Anti-inflammatory Effects:
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The acetamide group may contribute to inhibition of inflammatory mediators through hydrogen bonding interactions.
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Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen (H-NMR) and carbon (C-NMR) environments. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for acetamide). |
| X-ray Crystallography | Determines precise molecular geometry and bond lengths/angles. |
Comparative Analysis with Related Compounds
To evaluate its novelty and potential efficacy, comparisons can be made with structurally similar compounds:
These comparisons highlight the unique substitution pattern of the target compound.
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